3-Aminomethyl-7-azaindole hydrochloride

Description

Properties

IUPAC Name |

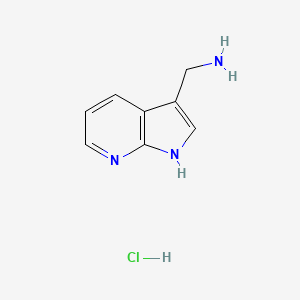

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;/h1-3,5H,4,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROPGAKRKCJCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-08-7 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Example Procedure:

- Starting material : 3-Alkynyl-2-aminopyridine

- Reagents : Trifluoroacetic acid (TFA), trifluoroacetic anhydride (TFAA)

- Conditions : Reflux in acetonitrile (8 h)

- Yield : ~60–85%

Introduction of the Aminomethyl Group

Functionalization at the 3-position typically employs:

b. Suzuki-Miyaura Coupling

- Precursor : 3-Halo-7-azaindole (e.g., 3-iodo-7-azaindole)

- Reagents : Aminomethylboronic acid pinacol ester, Pd catalysts (e.g., Pd(PPh$$3$$)$$4$$), base (Cs$$2$$CO$$3$$).

- Conditions : Toluene/ethanol (1:1), 60°C, 15 min.

Hydrochloride Salt Formation

The free base is treated with HCl (gaseous or in solution) to yield the hydrochloride salt.

Key Parameters:

- Solvent : Ethanol or diethyl ether

- Stoichiometry : 1:1 molar ratio of base to HCl

Challenges and Optimization Considerations

| Parameter | Impact on Synthesis |

|---|---|

| Regioselectivity | Competing functionalization at C5/C6 positions |

| Acid Sensitivity | Degradation under strong acidic conditions |

| Purification | Requires chromatography or recrystallization |

Summary of Synthetic Routes

*Estimated based on analogous reactions.

Research Gaps and Recommendations

- No direct literature on 3-aminomethyl-7-azaindole hydrochloride was identified in the provided sources.

- Further investigations should focus on:

- Protecting group strategies for the 7-azaindole nitrogen.

- Catalyst optimization for C3-selective coupling/alkylation.

- Stability studies of the hydrochloride salt under storage conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Aminomethyl-7-azaindole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anti-HIV Activity

Research has shown that derivatives of 7-azaindole, including 3-aminomethyl-7-azaindole hydrochloride, exhibit promising anti-HIV properties. A study evaluated a library of compounds based on the 7-azaindole core for their activity against HIV-1. Among these, several compounds demonstrated submicromolar potency against reverse transcriptase, a key enzyme in the HIV replication cycle. Notably, one lead compound achieved an IC50 of 0.73 μM and maintained activity against clinically relevant resistant mutants, highlighting the potential of this class of compounds as next-generation anti-HIV agents .

Anticancer Properties

The structure-activity relationship (SAR) studies of 7-azaindole analogs have identified them as effective anticancer agents. Research indicates that modifications at specific positions on the 7-azaindole ring can enhance anticancer activity. For instance, substituents at positions 1, 3, and 5 have been shown to be particularly active, leading to the development of novel molecules with significant efficacy against various cancer cell lines . The versatility in chemical modification opens pathways for creating targeted therapies.

Bacterial and Fungal Inhibition

This compound has demonstrated notable antimicrobial activity against a range of pathogens. In one study, compounds derived from 7-azaindoles exhibited strong antibacterial effects against strains such as Pseudomonas aeruginosa and antifungal activity against Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml . This broad-spectrum antimicrobial potential positions these compounds as candidates for further development in treating infectious diseases.

Synthetic Strategies

The synthesis of this compound involves various methodologies that allow for structural modifications to enhance biological activity. Recent advancements include acid-catalyzed reactions that yield high-purity products suitable for pharmacological testing . The ability to optimize synthesis conditions is crucial for large-scale production and application in drug development.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-aminomethyl-7-azaindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation . By binding to the active site of these kinases, it can modulate their activity and affect various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azaindoles and their derivatives exhibit diverse pharmacological and chemical profiles depending on substituent positions and functional groups. Below is a detailed comparison of 3-aminomethyl-7-azaindole hydrochloride with structurally related compounds:

Structural and Functional Differences

Physicochemical Properties

| Property | 3-Aminomethyl-7-azaindole HCl | 3-Amino-7-azaindole | 7-Azaindole (unsubstituted) |

|---|---|---|---|

| Molecular Weight (g/mol) | 207.66* | 133.15 | 118.14 |

| Solubility | High (due to HCl salt) | Moderate | Low |

| Key Functional Groups | -CH2NH2, HCl | -NH2 | None |

*Calculated based on molecular formula C8H10ClN3.

Research Implications and Gaps

- Pharmacological Potential: The aminomethyl group in this compound may improve target binding compared to simpler azaindoles, but empirical studies are needed to validate this .

- Synthetic Optimization: Methods for introducing the aminomethyl group efficiently (e.g., reductive amination or click chemistry) remain underreported in the literature.

- Comparative Bioactivity Data: Direct comparisons with analogs like 3-amino-7-azaindole or halogenated derivatives are lacking, highlighting a need for systematic biological screening.

Biological Activity

3-Aminomethyl-7-azaindole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of azaindole derivatives, which are known for their diverse biological activities. The compound features a nitrogen atom in the indole ring structure, which contributes to its unique properties and interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly its efficacy as an inhibitor against certain enzymes and receptors. Below are some key findings regarding its biological activity:

Antimicrobial Activity

Research indicates that azaindoles exhibit significant antimicrobial properties. In a study evaluating various 7-azaindoles, it was found that these compounds displayed notable activity against yeasts, particularly Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml . This suggests that this compound may have potential as an antifungal agent.

Antidepressant Potential

A recent study focused on the design and synthesis of multi-target antidepressants highlighted the structure-activity relationship (SAR) of 7-azaindole derivatives. Compounds derived from this framework exhibited varying affinities for serotonin transporters (SERT) and receptors, indicating potential antidepressant effects. For instance, certain derivatives showed Ki values for SERT inhibition in the range of 9.2 to 254 nM . This positions this compound as a candidate for further exploration in mood disorder therapies.

Kinase Inhibition

The azaindole framework has been extensively studied for its role in kinase inhibition. Azaindoles have been shown to interact with various kinases including c-Met and GSK-3β, with IC50 values indicating potent inhibitory effects . The structural characteristics of 3-amino derivatives may enhance binding affinity and selectivity towards specific kinases, making them valuable in cancer therapeutics.

Data Tables

| Activity Type | Target | IC50/Ki Values | Reference |

|---|---|---|---|

| Antimicrobial | Cryptococcus neoformans | MIC = 3.9 μg/ml | |

| Antidepressant | SERT | Ki = 9.2 - 254 nM | |

| Kinase Inhibition | c-Met | IC50 = 48 nM | |

| GSK-3β | IC50 = 9 nM |

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of 7-azaindoles and tested them against various microbial strains. The results indicated that modifications at specific positions on the azaindole ring could enhance antimicrobial activity, particularly against Cryptococcus neoformans.

- Antidepressant Development : In the quest for new antidepressants, researchers synthesized several compounds based on the 7-azaindole structure. The resulting compounds were evaluated for their binding affinity to SERT and other receptors, revealing promising candidates for further clinical investigation.

Q & A

Q. What computational tools predict the physicochemical properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.